1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
26490-99-3 |
|---|---|
Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
1-(3-hydroxy-5-iodoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8INO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 |
InChI Key |
UVLGKRYWTYDENO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)I)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 3 Hydroxy 5 Iodo 1h Indol 1 Yl Ethanone
Overview of Established Indole (B1671886) Synthesis Methods
The construction of the indole nucleus is a well-trodden path in organic synthesis, with numerous named reactions developed over more than a century. ub.edu These methods provide the foundational frameworks upon which more complex, substituted indoles are built. Some of the most prominent classical methods include:
Fischer Indole Synthesis: This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically derived from an aldehyde or ketone. It remains one of the most widely used methods for indole synthesis. researchgate.net
Reissert Indole Synthesis: This approach utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can be subsequently decarboxylated. researchgate.netrsc.org
Leimgruber-Batcho Indole Synthesis: A versatile method that begins with the formation of an enamine from an o-nitrotoluene, followed by cyclization and reduction to afford the indole. rsc.org
Bartoli Indole Synthesis: This method employs the reaction of a nitroarene with a vinyl Grignard reagent to construct the indole ring system. rsc.orgresearchgate.net
Cadogan Indole Synthesis: Involves the reductive cyclization of o-nitrophenyl-substituted compounds. rsc.orgresearchgate.net
Modern advancements have introduced transition-metal-catalyzed reactions, C-H activation strategies, and photochemical or electrochemical methods, further expanding the toolkit for indole synthesis. researchgate.net These newer approaches often offer milder reaction conditions and greater functional group tolerance. researchgate.net
Specific Synthetic Routes to 1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone
The synthesis of this compound requires a strategic approach to introduce the acetyl, hydroxyl, and iodo groups at the desired positions of the indole core. This can be achieved through the functionalization of a pre-formed indole nucleus or by incorporating the substituents into the precursors of an indole synthesis.
Regioselective Functionalization of the Indole Nucleus
The indole ring exhibits distinct reactivity at its various positions. The C3 position is the most nucleophilic and prone to electrophilic substitution. nih.gov The N1 position can be deprotonated to form an indolyl anion, which is also highly nucleophilic. mit.edu The C5 position is less reactive and typically requires specific directing groups or reaction conditions for selective functionalization. google.comresearchgate.netnih.gov The synthesis of the target molecule hinges on the controlled and regioselective introduction of substituents at N1, C3, and C5.
Acetylation at the N1 Position
The introduction of an acetyl group at the N1 position of the indole ring is a common strategy to protect the nitrogen, modify the electronic properties of the ring, and introduce a handle for further transformations. sigmaaldrich.com A prevalent method for N-acetylation involves the treatment of an indole with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). mit.edunih.gov The reaction is often carried out in the presence of a base to deprotonate the indole nitrogen, enhancing its nucleophilicity. mit.edu
For instance, the use of powdered potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at room temperature can generate the indolyl potassium anion, which readily reacts with acetic anhydride to yield the N-acetylindole. mit.edu Alternatively, standard coupling conditions using acetyl chloride with a base like N,N-diisopropylethylamine (DIEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane (B109758) (DCM) can be employed. google.com
A variety of N-acylated indoles have been synthesized using thioesters as a stable acyl source, which offers a mild and efficient method with good functional group tolerance. nih.gov Another approach involves the oxidative carbene-catalyzed N-acylation of indoles with aldehydes.
| Starting Indole | Acetylating Agent | Base/Catalyst | Solvent | Product | Reference |
| Indole | Acetic anhydride | KOH | DMSO | 1-Acetylindole | mit.edu |
| 6-nitro-2,3-dihydro-indole | Acetyl chloride | DIEA, DMAP | DCM | 1-Acetyl-6-nitro-2,3-dihydro-indole | google.com |
| 3-Methyl-1H-indole | S-methyl butanethioate | Cs2CO3 | Xylene | 1-(3-methyl-1H-indol-1-yl)butan-1-one | nih.gov |
Strategies for Hydroxylation at C3 and Iodination at C5
The introduction of a hydroxyl group at the C3 position and an iodine atom at the C5 position can be achieved through several synthetic strategies.
C3-Hydroxylation: The C3 position of an N-acetylindole is susceptible to oxidation to introduce a hydroxyl group. However, direct hydroxylation can be challenging. A common approach is the synthesis of 1-acetyl-1H-indol-3-yl acetates, which can be hydrolyzed to the corresponding 3-hydroxyindoles. An efficient two-step procedure for the synthesis of 1-acetyl-1H-indol-3-yl acetates starts from 2-chlorobenzoic acids. researchgate.netresearchgate.net This involves the condensation with glycine (B1666218) followed by cyclization with acetic anhydride and sodium acetate (B1210297). researchgate.netresearchgate.net The resulting 1-acetyl-1H-indol-3-yl acetate can then be hydrolyzed to the desired 3-hydroxy derivative.
C5-Iodination: The regioselective iodination of the indole nucleus at the C5 position can be accomplished using various iodinating agents. A direct and highly regioselective C5-H iodination of indoles has been reported using N-iodosuccinimide (NIS) as the iodine source. rsc.org This method is notable for being metal-free and proceeding under mild conditions, making it suitable for late-stage functionalization. The reaction is believed to proceed via a radical pathway.
A plausible synthetic sequence for this compound could involve:
Synthesis of a 5-iodoindole (B102021) derivative.
N-acetylation of the 5-iodoindole.
Introduction of a hydroxyl group or a precursor at the C3 position.
Alternatively, one could start with a 3-hydroxyindole derivative, perform N-acetylation, and then regioselectively iodinate the C5 position. The synthesis of 1-acetyl-5-iodo-1H-indole-3-carbaldehyde has been reported, which could potentially be converted to the target compound. rsc.org
| Substrate | Reagent | Conditions | Product | Reference |
| 1H-Indole-3-carbaldehyde | NIS | MeCN, rt | 5-Iodo-1H-indole-3-carbaldehyde | rsc.org |
| 1-Acetyl-1H-indole-3-carbaldehyde | NIS | MeCN, rt | 1-Acetyl-5-iodo-1H-indole-3-carbaldehyde | rsc.org |
| 1-(1H-Indol-3-yl)ethan-1-one | NIS | MeCN, rt | 1-(5-Iodo-1H-indol-3-yl)ethan-1-one | rsc.org |
Advanced Derivatization of this compound and its Analogues
The functional groups present in this compound, namely the N-acetyl group, the C3-hydroxyl group, and the C5-iodo group, offer multiple avenues for further derivatization and the synthesis of analogues.
Exploration of Functional Group Interconversions
Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.edumit.edu
Reactions of the C3-Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (mesylate or tosylate), to facilitate nucleophilic substitution reactions. ub.edu This allows for the introduction of a wide range of nucleophiles at the C3 position. The hydroxyl group can also be acylated to form esters.
Reactions of the N-Acetyl Group: The N-acetyl group can be hydrolyzed under basic or acidic conditions to regenerate the free indole NH. This can be useful for subsequent modifications at the nitrogen atom or to alter the biological activity of the molecule.
Reactions of the C5-Iodo Group: The carbon-iodine bond is a versatile handle for cross-coupling reactions. For instance, Suzuki, Sonogashira, and Heck couplings can be employed to introduce new carbon-carbon bonds at the C5 position, allowing for the synthesis of a diverse library of analogues. Thallation of 3-acetylindole (B1664109) followed by treatment with potassium iodide has been used to prepare 1-(4-iodo-1H-indol-3-yl)ethanone, showcasing the utility of organometallic intermediates in the functionalization of the indole ring. nih.gov
The synthesis of multisubstituted 1-acyloxyindoles from nitro ketoester substrates highlights a one-pot, four-step sequence involving reduction, intramolecular addition, nucleophilic 1,5-addition, and acylation. This methodology could potentially be adapted for the derivatization of the target compound.
| Functional Group | Transformation | Reagents/Conditions | Product Type | Reference |
| Alcohol | Conversion to Sulfonate Ester | MsCl, TsCl, or Tf2O with a base | Alkyl Sulfonate | ub.edu |
| Sulfonate Ester | Nucleophilic Substitution | Various nucleophiles (e.g., halides, azides) | Substituted Product | ub.edu |
| Aryl Iodide | Suzuki Coupling | Boronic acid, Pd catalyst, base | Biaryl Compound | nih.gov |
Stereoselective Synthesis of Chiral Derivatives
The creation of chiral 3-hydroxyindole derivatives is a significant challenge in synthetic organic chemistry. While direct asymmetric synthesis of this compound has not been extensively documented, several analogous strategies for related compounds, such as 3-hydroxyoxindoles and 3-hydroxyindolenines, provide a conceptual framework. These methods often employ chiral catalysts to induce enantioselectivity.
One potential approach involves the stereoselective oxidation of a suitably protected N-acetyl-5-iodoindole. Biocatalytic oxidation, using enzymes like flavin-dependent monooxygenases, has shown promise in the asymmetric oxidation of 2-arylindoles to their corresponding 3-hydroxyindolenines with good to excellent enantiomeric ratios. nih.gov A previously uncharacterized enzyme, Champase, has been identified to catalyze the oxidation of a variety of substituted 2-arylindoles. nih.gov The substrate scope of this enzyme suggests that it could potentially accept an N-acetyl-5-iodoindole, leading to a chiral 3-hydroxyindolenine intermediate, which could then be reduced to the target compound.
| Substrate | Enzyme | Product | Yield | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 2-Phenyl-3-methylindole | Champase | 3-Hydroxy-2-phenyl-3-methyl-3H-indole | N/A | 86:14 |
| Melatonin | Anc280/Anc280a | Oxidized Melatonin | N/A | N/A |
| 3-Methylindole | Anc280/Anc280a | Oxidized 3-Methylindole | N/A | N/A |
Another strategy involves the asymmetric reduction of a 1-(5-iodo-1H-indol-3-yl)-1-ethanone precursor. However, the direct asymmetric reduction of the keto group at the C3 position is less common. More established is the catalytic enantioselective reduction of 3H-indoles to form chiral indolines using a Brønsted acid catalyst and a Hantzsch dihydropyridine (B1217469) as the hydrogen source. organic-chemistry.org This method has achieved high enantioselectivities for various 2-aryl-substituted 3H-indoles. organic-chemistry.org Adapting this to the target compound would require the synthesis of a 3-hydroxy-3H-indole precursor.
Furthermore, dynamic kinetic resolution coupled with asymmetric transfer hydrogenation has been successfully applied to the synthesis of cis-2-substituted-N-acetyl-3-hydroxy-indolines. This process would involve the formation of a racemic mixture of the 3-hydroxyindoline, followed by a ruthenium(II)-catalyzed reaction that selectively converts one enantiomer, allowing for the isolation of the other in high diastereomeric and enantiomeric excess.
Cycloaddition Reactions in Indole Derivative Synthesis
Cycloaddition reactions offer a powerful tool for the construction of the indole nucleus itself, often with a high degree of functional group tolerance and regioselectivity. While many cycloaddition strategies involving indoles lead to complex, fused polycyclic systems, certain methodologies can be employed to construct the fundamental indole scaffold. nih.govnih.gov
A particularly relevant approach is the [3+2] cycloaddition reaction. For instance, the reaction of nitrosoarenes with conjugated terminal alkynones has been shown to produce 3-aroylindoles with high regioselectivity. unito.it This method is atom- and step-economical. unito.it In the context of synthesizing this compound, a hypothetical route could involve the cycloaddition of a 4-iodonitrosobenzene with an appropriate alkynone to form a 3-aroyl-5-iodo-N-hydroxyindole. Subsequent N-acetylation, reduction of the N-hydroxy group, and stereoselective reduction of the C3-aroyl group would lead to the target molecule. This cycloaddition has been shown to be tolerant of various functional groups, and electron-deficient nitrosoaromatics have been reported to give better yields and shorter reaction times. unito.it
| Nitrosoarene | Alkynone | Product | Yield |
|---|---|---|---|
| Nitrosobenzene | 1-Phenylprop-2-yn-1-one | 3-Benzoyl-1-hydroxy-1H-indole | Moderate to Good |
| 4-Nitrosobenzoic acid | Arylalkynone | 3-Aroyl-1-hydroxy-1H-indole-5-carboxylic acid | Moderate to Excellent |
| Substituted Nitrosoarenes | Substituted Arylalkynones | Substituted 3-Aroyl-N-hydroxyindoles | Moderate to Excellent |
Other cycloaddition methodologies, such as the formal [4+2] Diels-Alder reaction, can also be envisioned for the construction of the indole core, although these are generally less direct for the specific substitution pattern of the target compound. The Woodward-Hoffmann rules govern the stereochemical outcome of these reactions, distinguishing between thermal and photochemical conditions. youtube.com For a 4π+2π cycloaddition under thermal conditions, a suprafacial-suprafacial approach is typically favored. youtube.com
Structural and Electronic Characterization of 1 3 Hydroxy 5 Iodo 1h Indol 1 Yl Ethanone
Experimental Spectroscopic Characterization
Experimental techniques provide direct physical measurements of the molecule's properties. While specific published spectra for 1-(3-hydroxy-5-iodo-1H-indol-1-yl)ethanone are not widely available in surveyed literature, this section outlines the standard methods used for its characterization and the expected results based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule.
¹H-NMR: In a ¹H-NMR spectrum of this compound, distinct signals are predicted for each unique proton environment. The aromatic region would display signals for the protons on the indole (B1671886) ring. The proton at the C4 position, being adjacent to the iodine-substituted C5, and the protons at C6 and C7 would exhibit characteristic splitting patterns and chemical shifts influenced by their neighbors. A sharp singlet would be expected in the upfield region (around 2.0-2.5 ppm) corresponding to the three equivalent protons of the acetyl methyl group. A broader singlet, corresponding to the hydroxyl (-OH) proton, would also be present, with its chemical shift being sensitive to solvent and concentration.
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton. Ten distinct signals would be anticipated, one for each carbon atom in the molecule. The carbonyl carbon of the acetyl group would appear at the most downfield position (typically >160 ppm). The carbons of the indole ring would resonate in the aromatic region (approx. 100-140 ppm), with the carbon atom bonded to the iodine (C5) showing a characteristic shift due to the heavy atom effect. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Features
| Technique | Expected Feature | Predicted Chemical Shift (ppm) Range | Structural Assignment |
|---|---|---|---|
| ¹H-NMR | Aromatic Protons | 7.0 - 8.5 | Indole Ring Protons (H2, H4, H6, H7) |
| Methyl Protons | 2.0 - 2.5 | -COCH₃ | |
| Hydroxyl Proton | Variable | -OH | |
| ¹³C-NMR | Carbonyl Carbon | >160 | C=O |
| Aromatic Carbons | 100 - 140 | Indole Ring Carbons |
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key expected vibrational bands include a broad absorption for the O-H stretch of the hydroxyl group, a strong, sharp absorption for the C=O stretch of the N-acetyl ketone, and various C-H, C-N, and C-C stretching and bending vibrations within the aromatic indole ring system.
Table 2: Predicted FTIR Absorption Bands
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 1700 - 1650 (strong) | C=O Stretch | N-Acetyl Ketone |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1000 | C-N Stretch | N-Acetyl |
Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental composition and molecular formula. For the compound with the formula C₁₀H₈INO₂, HRMS analysis would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass.
Table 3: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈INO₂ |
| Calculated Exact Mass | 300.95997 |
| Method | Electrospray Ionization (ESI) is a common method for this type of analysis. |
Theoretical Computational Characterization
Computational chemistry offers a way to model molecular properties, providing insights that complement experimental findings.
Density Functional Theory (DFT) Studies of Optimized Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine the lowest energy conformation (optimized geometry). This theoretical model can predict bond lengths and angles, which can then be compared with experimental X-ray crystallography data if available. Furthermore, DFT can be used to calculate theoretical vibrational frequencies (FTIR) and NMR chemical shifts, which are invaluable for interpreting and assigning experimental spectra. Such calculations provide a deeper understanding of the molecule's electronic properties, including the distribution of electron density and the energies of molecular orbitals.
Table 4: Parameters from DFT Calculations
| Calculated Parameter | Significance |
|---|---|
| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |
| Vibrational Frequencies | Correlates with experimental FTIR spectra to aid in peak assignment. |
| NMR Chemical Shifts | Aids in the assignment of ¹H and ¹³C NMR signals to specific atoms. |
| HOMO/LUMO Energies | Describes the electronic frontier orbitals, indicating regions of electron-donating and accepting character. |
| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions of the molecule, predicting sites of reactivity. |
Table of Compounds
| Compound Name |
|---|
| This compound |
Bond Lengths and Bond Angles Analysis
Detailed experimental or calculated data on the bond lengths and angles for this compound are not available.
Conformational Preferences and Energetics
Information regarding the stable conformers of this compound and their relative energies is not present in the public domain.
Electronic Structure Analysis via DFT
A Density Functional Theory (DFT) analysis of this specific compound has not been found in published literature.
Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gaps and Spatial Distribution
Without a DFT study, the HOMO-LUMO energy gap and the spatial distribution of these orbitals for this compound remain unknown.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
NBO analysis, which provides insights into charge delocalization and molecular stability, is contingent on computational data that is currently unavailable for this molecule.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps, which are crucial for understanding the reactive sites of a molecule, have not been generated or published for this compound.
Density of States (DOS) Analysis
A DOS analysis, which illustrates the distribution of molecular orbitals at different energy levels, is not available.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions (UV-Vis Spectral Prediction)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. youtube.com It calculates the energies of electronic excited states, which correspond to the absorption of light, by determining the response of the electron density to a time-dependent electric field. youtube.com This method is widely employed for organic dyes and related compounds to understand their color and photophysical properties. researchgate.netmdpi.com
For indole derivatives, TD-DFT calculations can elucidate the nature of their electronic transitions. mdpi.com The absorption bands in the UV-Vis spectrum typically arise from π→π* transitions within the conjugated indole ring system. mdpi.com The specific wavelengths (λmax) and intensities (oscillator strengths, f) of these absorptions are highly sensitive to the type and position of substituents on the indole core.
In the case of this compound, the acetyl group (-COCH₃) at the N1 position and the iodo (-I) and hydroxyl (-OH) groups at the C5 and C3 positions, respectively, influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). TD-DFT calculations on similar systems have shown that such substitutions can modify the HOMO-LUMO energy gap, leading to shifts in the absorption spectra. nih.gov The calculations provide a detailed picture of which orbital transitions contribute to each observed absorption peak. researchgate.net For instance, the main absorption band often corresponds to the transition from the HOMO to the LUMO.
A theoretical TD-DFT analysis, often performed with a suitable functional (like B3LYP or M06-2X) and basis set (like 6-311++G(d,p)) within a solvent model to mimic experimental conditions, can predict the UV-Vis spectrum with reasonable accuracy. mdpi.comresearchgate.net
Table 1: Representative TD-DFT Predicted Electronic Transitions for an Indole Derivative This table presents hypothetical data based on typical values for substituted indoles to illustrate the output of a TD-DFT calculation.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
| 350 | 0.45 | HOMO -> LUMO (85%) | π -> π |
| 295 | 0.20 | HOMO-1 -> LUMO (55%) | π -> π |
| 260 | 0.15 | HOMO -> LUMO+1 (40%) | π -> π* |
Non-Linear Optical (NLO) Properties of Indole Derivatives
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in photonics, telecommunications, and frequency generation. arxiv.orgresearchgate.net Organic molecules, particularly those with extended π-conjugated systems, are excellent candidates for NLO materials. arxiv.org Indole and its derivatives have attracted significant research interest for their NLO properties due to the electron-rich nature of the indole ring, which can act as an effective electron donor. rsc.org
The key parameter for second-order NLO activity is the first-order hyperpolarizability (β). arxiv.org A large β value is typically achieved in molecules that possess a non-centrosymmetric structure and significant intramolecular charge transfer (ICT). arxiv.orgnih.gov This is often realized by connecting electron-donating groups (D) and electron-accepting groups (A) through a π-conjugated bridge (D-π-A systems).
In this compound, the indole ring system, along with the hydroxyl group, can act as an electron donor. The acetyl group at the N1 position is an electron-withdrawing group. This arrangement facilitates ICT upon excitation, which is a prerequisite for a significant NLO response. The presence of the iodine atom further modulates the electronic properties of the π-system. Computational studies on similar indole derivatives using Density Functional Theory (DFT) have shown that high values for dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are indicative of good NLO potential. arxiv.orgresearchgate.net The enhancement of these properties can be directly linked to charge delocalization between the donor and acceptor regions of the molecule. rsc.orgnih.gov
Table 2: Representative Calculated NLO Properties for a D-A Substituted Indole Derivative This table contains example data from computational studies on NLO-active indole derivatives to illustrate the typical magnitude of these properties.
| Property | Symbol | Representative Value | Unit |
| Dipole Moment | μ | 1.88 | Debye |
| Linear Polarizability | α | 17.36 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability | β | 3.96 x 10⁻³⁰ | esu |
Tautomeric Forms and Prototropic Exchange in Indole Systems
Tautomerism is a phenomenon where a single compound exists as an equilibrium mixture of two or more readily interconvertible structural isomers, known as tautomers. libretexts.orglibretexts.org Tautomers differ in the position of a proton and the location of a double bond. nih.gov A common form is keto-enol tautomerism, which occurs in carbonyl compounds that have an alpha-hydrogen. libretexts.orgmasterorganicchemistry.com
The 3-hydroxyindole scaffold of this compound is a classic example of a system capable of keto-enol tautomerism. The "enol" form (3-hydroxyindole) can undergo a prototropic exchange to form its more stable "keto" tautomer, which is a derivative of oxindole (B195798). This equilibrium is fundamental to the chemistry of hydroxyindoles.
The equilibrium between the two forms can be influenced by several factors:
Solvent Polarity: The relative stability of the tautomers can change with the polarity of the solvent. In some systems, an increase in solvent polarity favors the keto tautomer. grafiati.com
Substitution: The electronic nature of substituents on the indole ring can shift the equilibrium.
Hydrogen Bonding: The presence of intramolecular hydrogen bonds can stabilize the enol form. masterorganicchemistry.com For example, a hydrogen bond can form between the hydroxyl group and a nearby acceptor.
The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org In acidic conditions, the process typically involves protonation of the carbonyl oxygen (in the keto form) or the α-carbon (in the enol form). libretexts.orglibretexts.org Under basic conditions, the mechanism involves the deprotonation of the α-carbon to form an enolate intermediate. libretexts.org Understanding this tautomeric equilibrium is essential, as the different forms possess distinct chemical reactivities and electronic properties.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Indole (B1671886) Derivatives
The synthesis of indole derivatives has been a central theme in organic chemistry for over a century, with ongoing efforts to develop more efficient, sustainable, and versatile methods. novapublishers.com Conventional approaches are increasingly being supplanted by "green" methodologies that prioritize environmental benignity through the use of water as a solvent, ionic liquids, solid acid catalysts, and microwave or visible-light irradiation. openmedicinalchemistryjournal.comresearchgate.net These methods often result in high yields, shorter reaction times, and reduced waste. researchgate.net
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to structurally diverse indole derivatives. nih.govrsc.orgmedjchem.com An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo assembly of the indole core from simple precursors without the need for a metal catalyst. rsc.org
Catalyst-Free and Metal-Free Synthesis: To enhance the sustainability of indole synthesis, researchers are exploring catalyst-free conditions. One such method involves the reaction of substituted benzaldehydes and indoles under visible light irradiation without any solvent or catalyst. openmedicinalchemistryjournal.com Other approaches utilize one-pot multicomponent reactions in the presence of a base catalyst or even without any catalyst, using green solvents like ethanol. medjchem.comdergipark.org.tracs.org
Advanced Catalytic Systems: Palladium-catalyzed methods, such as the Sonogashira coupling followed by aminopalladation, have enabled one-pot, three-component procedures for creating 2,3-substituted indoles. organic-chemistry.org Similarly, zinc-catalyzed cyclizations have proven effective for preparing a range of indole structures. organic-chemistry.org The development of novel catalysts, including nanoparticles, continues to be a major focus. openmedicinalchemistryjournal.com
These evolving synthetic strategies provide a powerful toolkit for accessing complex indole derivatives like 1-(3-hydroxy-5-iodo-1H-indol-1-yl)ethanone with greater efficiency and environmental responsibility.
| Synthetic Approach | Key Features | Potential Advantage for Indole Synthesis |
| Green Methodologies | Use of water, ionic liquids, solid catalysts, microwave/light irradiation. openmedicinalchemistryjournal.comresearchgate.net | Reduced environmental impact, high yields, shorter reaction times. openmedicinalchemistryjournal.com |
| Multicomponent Reactions | Multiple reactants in a single pot. rsc.orgmedjchem.com | High efficiency, structural diversity from simple precursors. rsc.org |
| Catalyst-Free Synthesis | Reactions under visible light or using only solvents like ethanol. openmedicinalchemistryjournal.comacs.org | Cost-effective, environmentally friendly, simplified purification. openmedicinalchemistryjournal.com |
| Advanced Catalysis | Palladium, Zinc, or nanoparticle-based catalysts. organic-chemistry.orgopenmedicinalchemistryjournal.com | High regioselectivity and efficiency for complex substitutions. organic-chemistry.org |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding the intricate mechanisms of chemical reactions as they occur is crucial for optimizing synthetic processes and discovering new reaction pathways. In situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are invaluable for studying the formation of indole derivatives. nih.govyoutube.com
The investigation of catalytic reaction mechanisms is often challenging due to the rapid and complex transformations that happen under operational conditions. youtube.com Advanced in-situ techniques are essential for identifying active sites, reaction intermediates, and understanding the kinetics of a working catalyst under realistic conditions. youtube.comelsevier.com
Examples of relevant techniques include:
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can track the concentration of reactants, intermediates, and products throughout a reaction, providing insights into reaction kinetics and mechanisms. youtube.comelsevier.com
In Situ Electron Paramagnetic Resonance (EPR): EPR is used to detect and study species with unpaired electrons, such as free radicals, which can be crucial intermediates in certain reaction pathways. nih.gov
Scanning Electrochemical Microscopy (SECM): SECM uses a microelectrode to probe the chemical environment near a surface, allowing for high-resolution analysis of local reaction features. nih.gov
Differential Electrochemical Mass Spectrometry (DEMS): This method provides online monitoring of volatile products and changes in the microenvironment at an electrode surface during a reaction. nih.gov
Applying these advanced tools to the synthesis of substituted indoles can elucidate complex reaction mechanisms, leading to improved control over product formation and selectivity. nih.govyoutube.com
Multiscale Computational Modeling of Indole-Based Systems
Computational modeling has become an indispensable tool for understanding and predicting the behavior of complex molecular systems, bridging the gap between atomic-level interactions and macroscopic properties. nih.govbegellhouse.com Multiscale modeling, in particular, integrates different levels of theoretical descriptions to capture processes occurring across a vast range of time and spatial scales. ntnu.nocecam.org
For indole-based systems, multiscale modeling can be applied to:
Predict Molecular Properties: Calculations can determine electronic structure, reactivity, and spectroscopic characteristics, guiding the design of new indole derivatives with desired functions. ntnu.no
Simulate System Dynamics: By modeling the interactions of indole derivatives with their environment (e.g., solvents, biological macromolecules), researchers can predict their behavior in complex systems. This is crucial for applications in materials science and chemical biology. ntnu.nonih.gov
Elucidate Reaction Mechanisms: Computational models can map out the energy landscapes of chemical reactions, identifying transition states and intermediates that are difficult to observe experimentally. nih.gov
The development of more powerful computational resources and sophisticated algorithms allows for the creation of increasingly accurate and predictive models of complex biological and chemical systems, from the genome to the phenome. nih.govnih.gov These models are vital for exploring strategies in molecular engineering and understanding emergent biological properties. nih.gov
| Modeling Scale | Focus | Application to Indole Systems |
| Quantum Mechanics (High-Level) | Electronic structure, bond breaking/formation. | Accurate description of reactivity and spectroscopic properties. ntnu.no |
| Atomistic/Molecular Mechanics (Low-Level) | Large-scale conformational dynamics, intermolecular interactions. | Simulation of indole derivatives in solution or interacting with proteins. ntnu.no |
| Coarse-Graining | System behavior over long timescales, connecting molecular and macroscopic properties. | Modeling the properties of indole-based materials or their role in large biological assemblies. cecam.org |
Exploration of New Mechanistic Pathways in Chemical Biology (Non-Clinical)
Indole derivatives are central to many processes in chemical biology due to their prevalence in natural products and their ability to interact with biological systems. novapublishers.comnih.gov Research in this area focuses on understanding how these molecules function at a mechanistic level, which can inspire the development of new tools and probes for studying biological systems.
Emerging research avenues include:
Bioinspired Synthesis: Mimicking the biosynthetic pathways of complex indole alkaloids allows for the generation of large libraries of structurally diverse molecules. nih.gov These libraries are valuable resources for discovering compounds with novel biological activities. nih.gov For instance, tryptamine, a simple indole derivative, is a precursor to a wide array of monoterpene indole alkaloids through complex biosynthetic transformations. nih.gov
Mechanism of Action Studies: Investigating how indole derivatives exert their effects is a key area of research. For example, studies on certain indole compounds have revealed their ability to arrest the cell cycle, inhibit tubulin polymerization, and induce apoptosis through the generation of reactive oxygen species. nih.gov
Metabolomic Analysis: Techniques that analyze the metabolic profile of organisms can reveal the production and role of indole derivatives in biological processes. Studies have shown that indole and its derivatives may be involved in plant defense mechanisms against pathogens. mdpi.com
These non-clinical investigations into the mechanistic pathways involving indoles are fundamental to harnessing their potential in various scientific fields.
Applications in Materials Science and Photophysical Chemistry
The unique electronic and photophysical properties of the indole ring make its derivatives highly attractive for applications in materials science. creative-proteomics.com The delocalized π-electron system allows for strong absorption and emission of light, which can be tuned by adding substituents to the indole core. worldscientific.com
Key application areas include:
Fluorescent Probes and Sensors: Indole derivatives are widely used as fluorescent probes due to their strong fluorescence emission in solution. mdpi.com Molecules designed with a donor-π-acceptor (D-π-A) architecture can exhibit positive solvatochromism (a shift in color with solvent polarity) and can be engineered to respond to changes in their environment, such as pH. mdpi.comnih.gov This makes them useful as chemical sensors and in the design of molecular logic gates. nih.gov
Organic Electronics: The semiconductor properties of indole-based compounds make them candidates for use in organic electronic devices. Further investigations are underway to develop functional materials based on novel indole derivatives for such applications. beilstein-journals.org
Biodegradable Materials: As part of the push towards green chemistry, indole-based compounds are being explored for their potential in creating eco-friendly and biodegradable plastics, which could help reduce plastic waste. creative-proteomics.com
The study of the photophysical properties of indole derivatives, including their absorption and fluorescence spectra, is crucial for developing these advanced materials. worldscientific.comworldscientific.com
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone?
Answer: The synthesis of indole-based ethanone derivatives typically involves coupling reactions or functionalization of pre-formed indole scaffolds. For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions . Key steps include:
- Iodination : Introducing iodine at the 5-position of the indole ring using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
- Hydroxylation : Selective hydroxylation at the 3-position via demethylation of methoxy precursors or direct oxidation.
- Acetylation : Protecting the hydroxyl group (e.g., using acetyl chloride) to prevent side reactions during subsequent steps.
Purification often employs column chromatography with silica gel and characterization via NMR and mass spectrometry .
Q. How is this compound characterized using spectroscopic and computational methods?
Answer:
- Spectroscopy :
- NMR : H NMR signals for the indole ring protons (e.g., δ 7.6–9.2 ppm for aromatic protons) and the acetyl group (δ 2.4 ppm for CH) are critical. Hydroxy and iodine substituents influence chemical shifts due to electron-withdrawing effects .
- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3300 cm) groups confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] for CHINO: calc. 320.9612) .
- Computational : Density Functional Theory (DFT) calculates optimized geometries and vibrational frequencies to validate experimental data .
Q. What safety protocols are essential for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can molecular docking predict the biological interactions of this compound?
Answer: AutoDock Vina is widely used to simulate binding interactions. Steps include:
Protein Preparation : Retrieve the target protein (e.g., antioxidant enzymes) from the PDB and remove water/ligands.
Ligand Preparation : Optimize the compound’s 3D structure using tools like Open Babel.
Docking : Define a grid box around the active site and run simulations. Key parameters:
Q. What crystallographic techniques resolve ambiguities in its molecular structure?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : SHELX programs refine crystal structures. For example, SHELXL handles twinning and high-resolution data, while SHELXE aids in experimental phasing .
- Key Metrics :
- Challenges : Heavy atoms (e.g., iodine) cause absorption effects, requiring data correction using SADABS .
Q. How do structural modifications influence its antioxidant activity?
Answer:
- Mechanistic Insights : The hydroxyl group at C3 acts as a radical scavenger, while iodine enhances electrophilicity, stabilizing radical intermediates .
- Structure-Activity Relationship (SAR) :
- Experimental Validation : DPPH and ABTS assays quantify antioxidant activity, with IC values compared to reference compounds like ascorbic acid .
Q. How can conflicting NMR data for regioisomers be resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
